
UBCS039
Vue d'ensemble
Description
UBCS039 est un activateur spécifique de la sirtuine 6 (SIRT6), une protéine impliquée dans divers processus cellulaires. Il induit l'autophagie dans les cellules tumorales humaines, ce qui en fait un composé fascinant pour une exploration plus approfondie .
Applications De Recherche Scientifique
Bruton's Tyrosine Kinase Inhibition
One of the most significant applications of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline is its role as a Bruton's tyrosine kinase (BTK) inhibitor. BTK is crucial in B-cell receptor signaling and is implicated in various B-cell malignancies. Inhibiting BTK can lead to the suppression of tumor growth in B-cell lymphomas, making this compound a potential candidate for cancer therapy .
Sirtuin Activation
Recent studies have identified derivatives of this compound as potent activators of Sirtuin 6 (Sirt6), a protein involved in cellular regulation and metabolism. Sirt6 activation has been linked to anti-aging effects and improved metabolic health, suggesting that these compounds could play a role in developing treatments for age-related diseases .
Case Study: BTK Inhibition
A study demonstrated that derivatives of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline effectively inhibited BTK activity in vitro. The results indicated that these compounds could reduce cell proliferation in B-cell lymphoma models by over 50% at specific concentrations, highlighting their therapeutic potential .
Case Study: Sirtuin Activation
In another research effort, several derivatives were synthesized and tested for their ability to activate Sirt6. The compounds showed varying degrees of activation potency, with some achieving activation folds exceeding 4 times that of control at concentrations as low as 30 µM. This suggests a promising avenue for developing metabolic disorder treatments based on these compounds .
Potential Future Applications
The ongoing research into 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline indicates several future applications:
- Cancer Therapy : Continued exploration as a BTK inhibitor could lead to new treatments for various B-cell malignancies.
- Metabolic Disorders : As Sirt6 activators, these compounds may help develop therapies targeting metabolic syndromes or age-related conditions.
- Neurodegenerative Diseases : Given the role of sirtuins in neuroprotection, there is potential for these compounds in treating neurodegenerative diseases like Alzheimer's.
Mécanisme D'action
Target of Action
UBCS039 is a specific activator of Sirtuin 6 (SIRT6) . SIRT6 is a member of the sirtuin family of proteins, which are class III histone deacetylases. They play crucial roles in metabolism, DNA repair, and rRNA transcription .
Mode of Action
This compound acts by inducing autophagy in human tumor cells . It increases the deacetylation of SIRT6-targeted histone H3 sites in a dose-dependent manner . The activation of SIRT6 by this compound leads to the suppression of the nuclear factor-κB (NF-κB) pathway, which mediates the inflammatory process .
Biochemical Pathways
The primary biochemical pathways affected by this compound involve inflammation and oxidative stress. By activating SIRT6, this compound inhibits the inflammation reaction by suppressing the NF-κB pathway . Additionally, it alleviates oxidative stress damage in hepatocytes by regulating the Nrf2/HO-1 pathway .
Pharmacokinetics
It’s known that this compound has an ec50 value of 38 μm , indicating its potency.
Result of Action
This compound has been observed to ameliorate liver damage, including inflammatory responses and oxidative stress . It decreases cell proliferation in a dose-dependent manner when compared with control or DMSO-treated cells . These effects are primarily due to the upregulation of SIRT6 and the subsequent suppression of the NF-κB pathway .
Analyse Biochimique
Biochemical Properties
UBCS039 plays a crucial role in biochemical reactions by specifically activating SIRT6. This activation leads to the deacetylation of SIRT6-targeted histone H3 sites, such as H3K9, H3K18, and H3K27, in human cancer cells . The compound induces autophagy via the AMP-activated protein kinase (AMPK) signaling pathway . This compound interacts with various biomolecules, including histones and transcription factors, to modulate gene expression and cellular metabolism .
Cellular Effects
This compound has been shown to influence various cellular processes. In human pulmonary lung microvascular endothelial cells, this compound ameliorates lipopolysaccharide (LPS)-induced inflammation by reducing the expression of VCAM1 and ICAM1 . The compound also induces autophagy in human tumor cells, leading to autophagosome accumulation . Additionally, this compound affects cell signaling pathways, such as the NF-κB pathway, and regulates gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to SIRT6 and enhancing its deacetylase activity . This binding interaction leads to the deacetylation of histone H3 sites, resulting in the repression of genes involved in inflammation, aging, and genome stability . This compound also triggers autophagy through the activation of the AMPK-ULK1-mTOR signaling pathway, which is dependent on increased ROS levels . The compound’s ability to modulate SIRT6 activity makes it a potent therapeutic candidate for various diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied in vitro and in vivo. This compound has been shown to maintain its activity over extended periods, leading to sustained activation of SIRT6 and prolonged autophagy induction . Long-term effects on cellular function include reduced inflammation and oxidative stress in hepatocytes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In thioacetamide (TAA)-induced acute liver failure (ALF) models, this compound ameliorates liver damage and reduces inflammatory responses in a dose-dependent manner . Higher doses of this compound have been associated with increased SIRT6 activation and enhanced therapeutic effects . Toxic or adverse effects at high doses have not been extensively reported.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its activation of SIRT6. The compound influences the NF-κB pathway and the Nrf2/HO-1 pathway, leading to reduced inflammation and oxidative stress . This compound’s role in these pathways highlights its potential as a therapeutic agent for metabolic disorders and inflammatory diseases.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to SIRT6 and other biomolecules . This compound’s distribution within cells ensures its effective activation of SIRT6 and modulation of cellular processes.
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with SIRT6 to modulate gene expression . The compound’s targeting signals and post-translational modifications direct it to specific nuclear compartments, enhancing its activity and function. This compound’s localization is crucial for its role in regulating cellular processes and maintaining genome stability.
Méthodes De Préparation
Voies de synthèse:: UBCS039 peut être synthétisé en utilisant des voies chimiques établies. Malheureusement, les détails spécifiques de la synthèse ne sont pas facilement disponibles dans la littérature.
Production industrielle:: Les informations sur les méthodes de production industrielle à grande échelle pour this compound restent limitées. Des recherches et des développements supplémentaires sont nécessaires pour optimiser sa synthèse à des fins commerciales.
Analyse Des Réactions Chimiques
UBCS039 subit probablement diverses réactions, bien que les détails précis soient rares. Les types de réactions potentiels comprennent l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants restent non divulgués.
Produits principaux: Les produits primaires résultant des réactions d'this compound ne sont pas bien documentés. Des études supplémentaires sont nécessaires pour élucider ses transformations chimiques.
4. Applications de recherche scientifique
This compound a attiré l'attention dans diverses disciplines scientifiques:
Chimie: Les chercheurs explorent ses propriétés chimiques et sa réactivité.
Biologie: Les recherches se concentrent sur son impact sur les processus cellulaires, y compris l'autophagie.
Médecine: Les applications thérapeutiques potentielles d'this compound sont à l'étude.
Industrie: Son utilisation dans le développement de médicaments et d'autres applications industrielles est un domaine d'intérêt.
5. Mécanisme d'action
Les effets d'this compound impliquent probablement l'activation de SIRT6. Les cibles moléculaires et les voies influencées par this compound font l'objet de recherches en cours. Notamment, il favorise la désacétylation des sites d'histone H3 ciblés par SIRT6 .
Comparaison Avec Des Composés Similaires
UBCS039 se démarque par sa spécificité pour l'activation de SIRT6. Les composés similaires sont rares, soulignant son caractère unique.
Activité Biologique
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline, also known as UBCS039, has emerged as a compound of significant interest due to its multifaceted biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : 4-pyridin-3-yl-4,5-dihydropyrrolo[1,2-a]quinoxaline
- Molecular Formula : C16H13N3
- Molecular Weight : 247.29 g/mol
The primary mechanism of action for this compound involves its role as an allosteric activator of sirtuin 6 (SIRT6) . SIRT6 is an NAD+-dependent enzyme known for its deacetylase activity that primarily targets histone proteins. By activating SIRT6, this compound influences various downstream cellular processes including inflammation modulation, oxidative stress reduction, and regulation of cell senescence .
Anticancer Activity
Research has demonstrated that 4,5-dihydropyrrolo[1,2-a]quinoxalines exhibit promising anticancer properties . A study highlighted their effectiveness in targeting G protein-coupled estrogen receptor 1 (GPER), showing potential in treating breast cancer. The in vitro MTT assays indicated that derivatives containing isopropyl groups displayed significant antiproliferative effects against GPER-expressing breast cancer cells .
Anti-inflammatory Effects
This compound has shown potential in reducing inflammation through its activation of SIRT6. This activation leads to decreased production of pro-inflammatory cytokines and modulation of nitric oxide production in various models .
Structure-Activity Relationship (SAR)
A series of novel derivatives based on this compound have been synthesized to explore the SAR. Modifications at the 2-position of the pyridine moiety significantly impacted SIRT6 activation potency. For instance, compounds with a terminal methyl group exhibited higher activation folds compared to those with other substituents .
Case Studies
Propriétés
IUPAC Name |
4-pyridin-3-yl-4,5-dihydropyrrolo[1,2-a]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-2-7-14-13(6-1)18-16(12-5-3-9-17-11-12)15-8-4-10-19(14)15/h1-11,16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOBGTYXYGHUTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C3=CC=CN32)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline?
A1: 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline (UBCS039) acts as an allosteric activator of sirtuin 6 (SIRT6) [, , , , , , ]. SIRT6 is an NAD+-dependent enzyme with deacetylase activity, primarily targeting histone proteins. By activating SIRT6, this compound influences various downstream cellular processes, including inflammation, oxidative stress, and cell senescence.
Q2: How does this compound affect inflammation?
A2: Research suggests that this compound exhibits anti-inflammatory effects by activating SIRT6, which in turn, suppresses the nuclear factor-κB (NF-κB) pathway [, , ]. This suppression leads to a decrease in the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α [, ].
Q3: What is the role of this compound in oxidative stress?
A3: Studies indicate that this compound can alleviate oxidative stress through SIRT6 activation []. Activated SIRT6 regulates the Nrf2/HO-1 pathway, a key antioxidant defense mechanism in cells, thereby reducing oxidative damage [].
Q4: Can this compound influence cell senescence?
A4: Evidence suggests that this compound may play a role in mitigating cell senescence []. By activating SIRT6, this compound potentially counteracts the downregulation of SIRT6 by CD38, a factor linked to cell aging. This, in turn, might contribute to the regulation of reactive oxygen species levels, impacting the senescence process [].
Q5: What are the potential therapeutic applications of this compound based on its observed effects?
A5: Given its anti-inflammatory, antioxidant, and potential anti-senescence properties, this compound is being investigated for its therapeutic potential in various conditions. These include:
- Acute Liver Failure: this compound has shown promise in pre-clinical models of thioacetamide-induced acute liver failure, demonstrating a reduction in liver damage and inflammatory responses [].
- Diabetic Kidney Disease: Research suggests that this compound may protect against podocyte pyroptosis in diabetic kidney disease by influencing the SIRT6/HIF-1α axis [].
- Cardiovascular Disease: Studies indicate that activating SIRT6 with this compound may offer protection against platelet activation and thrombosis, potentially impacting cardiovascular health [].
Q6: How does this compound interact with SIRT6 at the molecular level?
A6: Molecular dynamics simulations have provided insights into the interaction between this compound and SIRT6 []. These simulations suggest that this compound, similar to fatty acids, stabilizes the binding of NAD+ to SIRT6, specifically interacting with His131, a crucial residue for SIRT6 activity. This stabilization is proposed to enhance the catalytic activity of SIRT6 [].
Q7: Are there other known activators of SIRT6 similar to this compound?
A7: Yes, besides this compound, other synthetic activators of SIRT6 have been identified, including MDL-801 and 12q []. These activators also appear to stabilize the interaction between NAD+ and SIRT6, potentially through mechanisms similar to this compound [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.